molecular formula C16H21NO3 B1218969 Homatropine CAS No. 87-00-3

Homatropine

Cat. No. B1218969
CAS RN: 87-00-3
M. Wt: 275.34 g/mol
InChI Key: ZTVIKZXZYLEVOL-UHFFFAOYSA-N
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Description

Homatropine is a medication that is commonly used in the field of ophthalmology. It belongs to the class of drugs known as anticholinergics, which work by blocking the action of acetylcholine in the body.

Scientific Research Applications

Ophthalmology

Homatropine: is widely used in ophthalmology as a cycloplegic and mydriatic agent . It temporarily paralyzes the ciliary muscle and dilates the pupil, facilitating eye examinations and surgeries. Its shorter duration of action compared to atropine makes it a preferred choice for diagnostic purposes.

Antitussive Therapy

In pharmacology, Homatropine is combined with hydrocodone in antitussives to provide symptomatic relief from coughs . The inclusion of Homatropine is to discourage deliberate overdosage due to its subtherapeutic amounts.

Analytical Chemistry

Homatropine is used as a standard or reference compound in analytical methods such as liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI MS/MS) for the quantification of antimuscarinic tropane alkaloids in biological samples .

Molecular Imprinting

In the field of molecularly imprinted polymers (MIPs) , Homatropine Methylbromide, a derivative of Homatropine, serves as a template molecule. MIPs are used for their high specificity towards target molecules, acting as sorbents in matrix pretreatment or as packing material in chromatographic techniques .

Pharmacological Research

Homatropine is a subject of pharmacological studies to understand its anticholinergic effects and its role as a muscarinic receptor antagonist. It helps in elucidating the parasympatholytic effects of similar compounds .

Toxicology

In toxicological sciences, Homatropine is studied for its efficacy against organophosphate poisoning. It is evaluated for its ability to counteract the muscarinic effects of toxins and provide insights into treatment protocols for chemical exposures .

Biotechnology

Homatropine is investigated in biotechnological applications, particularly in studies involving organophosphate poisoning in lab animals. It is assessed for its impact on mortality and symptomatology in such toxicological events .

Environmental Science Research

Homatropine is part of environmental science research, where it is used in studies like isothermal titration calorimetry (ITC) to understand the interaction of natural cyclodextrins with tropane alkaloids. This helps in assessing the environmental fate and transport of such compounds .

Mechanism of Action

Target of Action

Homatropine is an anticholinergic agent that acts as an antagonist at muscarinic acetylcholine receptors . These receptors mediate various cellular responses, including inhibition of adenylate cyclase, breakdown of phosphoinositides, and modulation of potassium channels through the action of G proteins .

Mode of Action

Homatropine is a competitive muscarinic receptor antagonist with a bulky aromatic group in place of the acetyl group of acetylcholine . It is expected to act in a similar manner as atropine, producing similar parasympatholytic effects . By blocking muscarinic receptors and cholinergic signaling pathways, homatropine blocks the response of the iris sphincter muscle and causes the pupil to become unresponsive to light upon dilation or mydriasis .

Biochemical Pathways

The muscarinic acetylcholine receptor, the primary target of homatropine, mediates various cellular responses, including inhibition of adenylate cyclase, breakdown of phosphoinositides, and modulation of potassium channels through the action of G proteins . By antagonizing these receptors, homatropine disrupts these pathways, leading to its therapeutic effects.

Result of Action

Homatropine produces typical anticholinergic effects inducing mydriasis (dilation of the pupil) and cycloplegia (paralysis of the ciliary muscle of the eye). Other effects of structurally-related atropine that could also apply to homatropine include inhibition of secretions, tachycardia, relaxation of smooth muscle, and central nervous effects including excitation .

properties

IUPAC Name

[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2-hydroxy-2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-17-12-7-8-13(17)10-14(9-12)20-16(19)15(18)11-5-3-2-4-6-11/h2-6,12-15,18H,7-10H2,1H3/t12-,13+,14?,15?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTVIKZXZYLEVOL-DGKWVBSXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CC(C2)OC(=O)C(C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C(C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6044014, DTXSID00858826
Record name dl-Homatropine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6044014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-exo)-8-Methyl-8-azabicyclo[3.2.1]oct-3-yl hydroxy(phenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00858826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Soluble as hydrobromide
Record name Homatropine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11181
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Homatropine is a competitive muscarinic receptor antagonist with a bulky aromatic group in place of the acetyl group of acetylcholine. It is expected to act in similar manner as atropine, producing similar parasympatholytic effects. By blocking muscarinic receptors and cholinergic signalling pathways, homatropine blocks the response of the iris sphincter muscle and cause the pupil to become unresponsive to light upon dilation or mydriasis. It also blocks the accommodative muscle of the ciliary body to cholinergic stimulation.
Record name Homatropine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11181
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Homatropine

CAS RN

87-00-3, 16175-57-8
Record name Homatropine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087003
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Homatropine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11181
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name dl-Homatropine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6044014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-exo)-8-Methyl-8-azabicyclo[3.2.1]oct-3-yl hydroxy(phenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00858826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Homatropine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.561
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HOMATROPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8QS6WCL55Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

191°C as methylbromide and 212°C as hydrobromide
Record name Homatropine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11181
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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